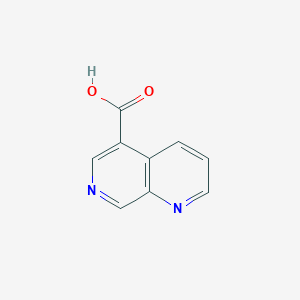
1,7-Naphthyridine-5-carboxylic acid
説明
“1,7-Naphthyridine-5-carboxylic acid” is a heterocyclic compound with the molecular weight of 174.16 .
Synthesis Analysis
The synthesis of naphthyridines, including “1,7-Naphthyridine-5-carboxylic acid”, has been a topic of interest in recent years . The strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The IUPAC name for “1,7-Naphthyridine-5-carboxylic acid” is [1,7]naphthyridine-5-carboxylic acid . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) .
Chemical Reactions Analysis
The reactivity of naphthyridines has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Physical And Chemical Properties Analysis
“1,7-Naphthyridine-5-carboxylic acid” is a solid substance . It has a molecular weight of 174.16 .
科学的研究の応用
Hydrogen Bonding and Supramolecular Networks
1,7-Naphthyridine derivatives demonstrate significant potential in forming hydrogen-bonded supramolecular networks. Research by Jin et al. (2011) on 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound closely related to 1,7-naphthyridine-5-carboxylic acid, highlights the ability of these compounds to form complex structures with carboxylic acids. Their study revealed that these structures exhibit diverse supramolecular synthons, contributing to the formation of 3D framework structures due to weak interactions like hydrogen bonding (Jin, Liu, Wang, & Guo, 2011).
Spectroscopic and Theoretical Studies
1,7-Naphthyridine derivatives have been the subject of spectroscopic and theoretical studies to understand their solvatochromism and intramolecular hydrogen bonding. Santo et al. (2003) examined derivatives like 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, closely related to 1,7-naphthyridine-5-carboxylic acid. They explored how these compounds interact with solvents of varying polarities and hydrogen bond donor/acceptor abilities, contributing to a deeper understanding of their solvatochromic behavior and stability (Santo et al., 2003).
Synthesis and Structural Analysis
Research into the synthesis of 1,7-naphthyridine derivatives has been extensive, with a focus on understanding their structural properties and potential applications. The work by Blanco, Perillo, & Schapira (1999) on synthesizing various 1,6- and 1,7-naphthyridines from acyclic precursors contributes to this field. Their study provides insights into the spectroscopic properties and confirms the proposed structures of these compounds, which is vital for understanding the chemical behavior of 1,7-naphthyridine-5-carboxylic acid derivatives (Blanco, Perillo, & Schapira, 1999).
Antibacterial Agents
Some studies have focused on the potential of 1,7-naphthyridine derivatives as antibacterial agents. For instance, Mishio et al. (1985) synthesized a series of 1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, evaluating their structure-antibacterial activity relationships. These studies are crucial in exploring the antibacterial potential of 1,7-naphthyridine-5-carboxylic acid and its derivatives (Mishio, Hirose, Minamida, Matsumoto, & Minami, 1985).
Antitumor Agents
Exploring the antitumor potential of 1,7-naphthyridine derivatives, Tomita et al. (2002) synthesized and studied the structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. This research provides valuable insights into the potential applications of 1,7-naphthyridine-5-carboxylic acid in developing antitumor agents (Tomita et al., 2002).
Safety And Hazards
The safety data sheet for a related compound, nalidixic acid, indicates that it may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear personal protective equipment/face protection .
特性
IUPAC Name |
1,7-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQRNFPHRFHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



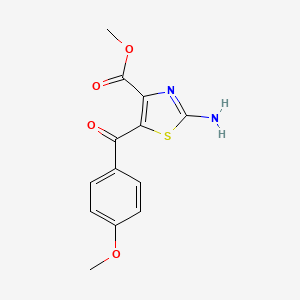
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
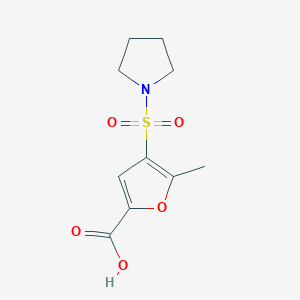
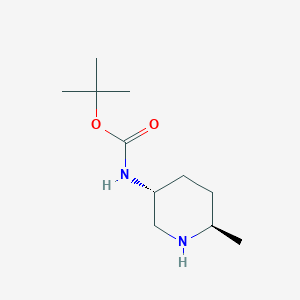
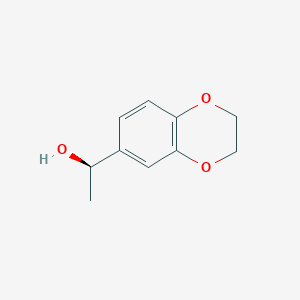
![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)
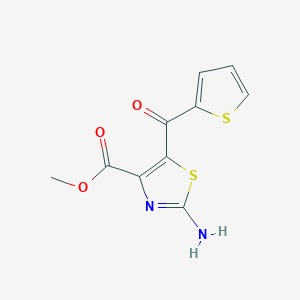
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
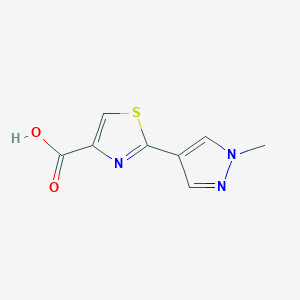
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
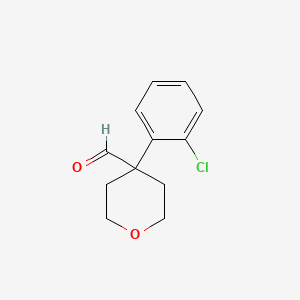
![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)